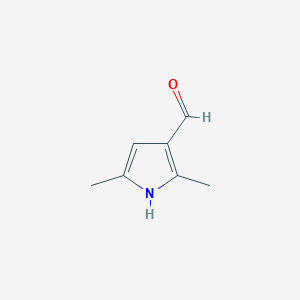

2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(4-9)6(2)8-5/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWDXQPFVZMHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280750 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-63-5 | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2199-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS number

An In-Depth Technical Guide to 2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis strategies with mechanistic considerations, and its applications as a valuable intermediate in the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyrrole featuring methyl groups at positions 2 and 5, and a formyl (aldehyde) group at the 3-position. This specific arrangement of substituents makes it a versatile precursor for constructing more complex molecular architectures. Its definitive identifier is the Chemical Abstracts Service (CAS) Registry Number.

CAS Number : 2199-63-5[1][2][3][4][5][6]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. These values are critical for its identification, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][5][6] |

| Molecular Weight | 123.15 g/mol | [1][2][5][6] |

| Appearance | Off-white to pale yellow solid | [1][4][7] |

| Melting Point | 95-99 °C (literature value for the similar 3,5-dimethylpyrrole-2-carboxaldehyde isomer) | [8] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; insoluble in water. | [7] |

| SMILES String | Cc1cc(C=O)c(C)[nH]1 | [1] |

| InChI Key | GTWDXQPFVZMHNZ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: Characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets, ~2.2-2.4 ppm), a signal for the pyrrolic proton at the 4-position (singlet, ~6.7 ppm), a broad singlet for the N-H proton, and a sharp singlet for the aldehyde proton (CHO) in the downfield region (~9.0-10.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methyl carbons, the pyrrole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (>180 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational peaks will include a strong C=O stretching band for the aldehyde (~1650-1680 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretching bands for the alkyl and aromatic groups.[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in directing the formylation to the C3 position (β-position) of the pyrrole ring, as the C2 position (α-position) is typically more reactive towards electrophiles.[10][11]

Step 1: Synthesis of the 2,5-Dimethyl-1H-pyrrole Precursor

The starting material, 2,5-dimethyl-1H-pyrrole, is readily prepared via the Paal-Knorr synthesis, a classic condensation reaction.

Reaction: 2,5-Hexanedione (Acetonylacetone) with an ammonia source.

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole [12]

-

Setup: In a 500 mL flask equipped with a reflux condenser, combine 100 g (0.88 mol) of 2,5-hexanedione and 200 g (1.75 mol) of ammonium carbonate.

-

Initial Heating: Heat the mixture in an oil bath at 100°C. Effervescence will be observed. Continue heating until the effervescence ceases (approximately 60-90 minutes). During this time, prevent the condenser from becoming blocked by sublimed ammonium carbonate by occasionally pushing the sublimate back into the flask.

-

Reflux: Increase the bath temperature to 115°C and gently reflux the mixture for an additional 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Two layers will form. Separate the upper, yellow layer containing the crude 2,5-dimethyl-1H-pyrrole.

-

Extraction: Extract the lower aqueous layer with a small volume (~15 mL) of chloroform and combine this extract with the crude product.

-

Drying and Purification: Dry the combined organic phase over anhydrous calcium chloride. Purify the product by vacuum distillation, collecting the fraction at 78-80°C/25 mm Hg. The final product should be stored under an inert atmosphere away from light.

Step 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the standard method for formylating electron-rich heterocycles.[13][14] It involves an electrophilic substitution using the "Vilsmeier reagent," an electrophilic iminium salt.

Mechanism Insight: The Vilsmeier reagent is generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[10][14]

Caption: Generalized Vilsmeier-Haack reaction workflow.

The Challenge of Regioselectivity: Direct formylation of 2,5-dimethyl-1H-pyrrole under standard Vilsmeier-Haack conditions (DMF/POCl₃) would predominantly yield the thermodynamically favored 2-carbaldehyde isomer due to the electron-donating nature of the nitrogen atom stabilizing the transition state at the α-position.[10][11] To achieve formylation at the less reactive C3 position, steric hindrance must be strategically employed.

Protocol for 3-Formylation: A successful approach involves using sterically bulky formamides in the Vilsmeier-Haack reaction. This strategy increases the steric demand of the electrophile, disfavoring attack at the more hindered C2 position (flanked by a methyl group) and promoting reaction at the C3 position.[11]

Experimental Protocol: Synthesis of this compound [11]

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Vilsmeier reagent. To a solution of a sterically hindered formamide, such as N,N-diisopropylformamide (1.1 equivalents), in an anhydrous solvent like dichloroethane, slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the reagent.

-

Pyrrole Addition: Dissolve 2,5-dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrrole-3-carbaldehydes are not merely synthetic curiosities; they are valuable scaffolds for the construction of biologically active molecules. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.

Pharmacophore for Enzyme Inhibition

Recent studies have highlighted the potential of the pyrrole carbaldehyde scaffold as a pharmacophore for designing enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This makes the scaffold a promising starting point for the development of new anti-tubercular agents.[15]

Intermediate for Fused Heterocycles

The compound is a key precursor for synthesizing fused heterocyclic systems, which are prevalent in many approved drugs. For example, it can be used to construct pyrrolo[3,2-c]quinolines through reductive cyclization strategies.[16] These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Caption: Synthetic utility of the target compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.

-

Handling: Work in a well-ventilated chemical fume hood.[17][18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18][19]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[8] Precursors like 2,5-dimethylpyrrole can be flammable and toxic if ingested, inhaled, or absorbed through the skin. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18]

Conclusion

This compound (CAS No. 2199-63-5) is a synthetically valuable building block whose preparation requires a nuanced understanding of electrophilic substitution on the pyrrole ring. By leveraging sterically demanding reagents in the Vilsmeier-Haack reaction, chemists can overcome the inherent regiochemical preference for C2-formylation to access this important C3-substituted isomer. Its demonstrated utility in the synthesis of complex heterocyclic systems and as a pharmacophore for enzyme inhibition underscores its importance for professionals in drug discovery and development.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Synlett. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Canadian Journal of Chemistry. Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. [Link]

-

Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

LookChem. Cas 83-18-1,2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE. [Link]

-

GESTIS Substance Database. 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

-

Organic Syntheses. 2,5-dimethylpyrrole. [Link]

-

PubChem. 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

-

Rlavie. This compound|CAS 2199-63-5. [Link]

-

SpectraBase. 1H-pyrrole-3-carboxaldehyde, 1-cyclopentyl-2,5-dimethyl-. [Link]

-

National Center for Biotechnology Information. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

-

ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

-

Royal Society of Chemistry. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

-

National Center for Biotechnology Information. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

ResearchGate. Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound|CAS 2199-63-5 [rlavie.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]

- 8. 3,5-Dimethylpyrrole-2-carboxaldehyde 95 2199-58-8 [sigmaaldrich.com]

- 9. acgpubs.org [acgpubs.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

A Comprehensive Technical Guide to 2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, detailed synthetic routes with mechanistic insights, and its critical role as a precursor in the development of targeted therapeutics, including the notable tyrosine kinase inhibitor, Sunitinib.

Core Physicochemical Properties

This compound is a stable, solid organic compound that serves as a versatile intermediate in organic synthesis. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| CAS Number | 2199-63-5 | [1][2][3] |

| Appearance | Solid | [3] |

| SMILES String | Cc1cc(C=O)c(C)[nH]1 | [3] |

| InChI Key | GTWDXQPFVZMHNZ-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a two-step process. This involves the initial synthesis of the 2,5-dimethylpyrrole core via the Paal-Knorr synthesis, followed by the introduction of the aldehyde functionality at the 3-position using the Vilsmeier-Haack reaction.

Step 1: Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. In the case of 2,5-dimethylpyrrole, the readily available 2,5-hexanedione is treated with an ammonia source.

Experimental Protocol:

A detailed procedure for the synthesis of 2,5-dimethylpyrrole from acetonylacetone (2,5-hexanedione) and ammonium carbonate can be adapted from established methods. The reaction typically involves heating the reactants, which leads to the formation of the pyrrole ring through a series of condensation and cyclization steps.

Causality Behind Experimental Choices:

The use of ammonium carbonate serves as a convenient in-situ source of ammonia upon heating. The reaction is often carried out at elevated temperatures to drive the dehydration and cyclization steps to completion. The choice of a non-aqueous workup is crucial as the product has limited solubility in water.

Reaction Mechanism:

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis of 2,5-dimethylpyrrole.

Step 2: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to chilled N,N-dimethylformamide (DMF) under an inert atmosphere.

-

A solution of 2,5-dimethylpyrrole in DMF is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH) to precipitate the product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

The pyrrole ring is highly activated towards electrophilic substitution, making it an excellent substrate for the Vilsmeier-Haack reaction. The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The workup with a basic solution is necessary to hydrolyze the intermediate iminium salt and deprotonate the resulting aldehyde.

Reaction Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

Caption: Vilsmeier-Haack formylation of 2,5-dimethylpyrrole.

Characterization and Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete, publicly available dataset is limited, data from closely related analogs and published literature allow for a reliable prediction of its spectral features.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the pyrrole ring proton, the aldehyde proton, and the two methyl groups. The NH proton of the pyrrole ring will also be present, often as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides key information about the carbon framework. Published data for 2,5-dimethylpyrrole-3-carboxaldehyde shows signals for the pyrrole ring carbons at approximately δ 104.5, 119.4, 127.9, and 132.8 ppm.[4] The aldehyde carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring will also be observable.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).

Applications in Drug Discovery and Development

Pyrrole-3-carbaldehyde derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules.[5][6] The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures.[5]

Key Precursor in the Synthesis of Sunitinib

A prominent example of the utility of a substituted 5-formyl-1H-pyrrole is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[7] The synthesis involves the condensation of a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-2-oxindole. This Knoevenagel condensation is a critical step in assembling the core structure of the drug.[8]

Synthetic Workflow: Sunitinib Synthesis

The general synthetic strategy highlights the importance of the pyrrole aldehyde as a key building block.

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Signature of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

Introduction

For researchers and professionals engaged in drug development and fine chemical synthesis, the unambiguous structural confirmation of heterocyclic building blocks is paramount. 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5) is a key intermediate, valued for its role in the synthesis of porphyrins, dyes, and various pharmacologically active agents.[1] Its molecular formula is C₇H₉NO with a molecular weight of 123.15 g/mol .[1] This guide provides an in-depth analysis of its core spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a field-proven perspective on interpretation and experimental design.

The synthesis of this molecule is most commonly achieved via the Vilsmeier-Haack reaction, an electrophilic formylation of the electron-rich 2,5-dimethylpyrrole precursor.[2] Understanding this synthetic origin is crucial, as it informs the expected structure and potential impurities, guiding the subsequent analytical validation process. This document serves as a self-validating system, explaining the causality behind the spectral features to ensure trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a direct map of the proton environments. The electron-donating nature of the two methyl groups and the nitrogen lone pair enriches the pyrrole ring, influencing the chemical shifts of the ring proton. Conversely, the electron-withdrawing aldehyde group significantly deshields adjacent protons.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Field Insights |

|---|---|---|---|---|

| ~9.65 | Singlet (s) | 1H | H-6 (CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. Its singlet nature indicates no adjacent protons. |

| ~8.50 | Broad Singlet (br s) | 1H | H-1 (N-H) | The N-H proton of a pyrrole is typically broad due to quadrupole broadening from the nitrogen atom and can exchange with trace water in the solvent. Its chemical shift is concentration and solvent-dependent. |

| ~6.20 | Singlet (s) | 1H | H-4 | This is the sole proton on the pyrrole ring. It appears as a singlet, shielded by the electron-rich ring system but slightly deshielded relative to unsubstituted pyrrole due to the adjacent aldehyde. |

| ~2.45 | Singlet (s) | 3H | H-7 (C5-CH₃) | The methyl group at the C5 position is slightly downfield compared to the C2-methyl due to the influence of the nearby aldehyde group. |

| ~2.25 | Singlet (s) | 3H | H-8 (C2-CH₃) | This methyl group is in a more typical chemical shift region for a methyl group on an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The chemical shifts are highly sensitive to the electronic environment, clearly distinguishing the carbonyl carbon, the aromatic ring carbons, and the aliphatic methyl carbons. Based on data from closely related structures, the following assignments can be confidently made.[3]

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale & Field Insights |

|---|---|---|

| ~185.0 | C-6 (CHO) | The carbonyl carbon of an aldehyde exhibits a characteristic and highly deshielded signal, making it easily identifiable in the spectrum. |

| ~138.0 | C-2 | This α-carbon, adjacent to the nitrogen and bonded to a methyl group, is significantly deshielded. |

| ~132.8 | C-5 | This α-carbon is also deshielded. Its chemical environment is influenced by both the adjacent nitrogen and the nearby aldehyde functionality.[3] |

| ~127.9 | C-3 | The β-carbon bearing the aldehyde group is deshielded due to the direct attachment of the electron-withdrawing substituent.[3] |

| ~119.4 | C-4 | This β-carbon, bearing the lone ring proton, is the most shielded of the ring carbons, consistent with its position in the electron-rich pyrrole system.[3] |

| ~14.5 | C-7 (C5-CH₃) | Aliphatic methyl carbon signal in a typical range. |

| ~12.5 | C-8 (C2-CH₃) | Aliphatic methyl carbon signal, often slightly more shielded than the C5-methyl. |

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation : Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that provides good solubility and minimal overlapping signals. The addition of a small amount of tetramethylsilane (TMS) is recommended as an internal standard (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Spectral Analysis : Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the N-H bond of the pyrrole ring and the C=O bond of the aldehyde.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3400 | Strong, Broad | N-H Stretch | 1H-Pyrrole |

| ~2920 | Medium | C-H Stretch | Methyl (CH₃) |

| ~2850 | Medium | C-H Stretch | Aldehyde (CHO) |

| ~1650 | Strong, Sharp | C=O Stretch | Aldehyde (CHO) |

| ~1560 | Medium | C=C Stretch | Pyrrole Ring |

| ~1420 | Medium | C-N Stretch | Pyrrole Ring |

Interpretation Insights:

-

The N-H stretch around 3400 cm⁻¹ is a definitive indicator of the unsubstituted nitrogen on the pyrrole ring. Its broadness is due to hydrogen bonding.

-

The strong, sharp absorption around 1650 cm⁻¹ is the most prominent feature of the spectrum and is diagnostic for the aldehyde's carbonyl group. Its position indicates conjugation with the pyrrole ring, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : Identify and label the major peaks, correlating them to the known functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale & Field Insights |

|---|---|---|

| 123 | [M]⁺ | The molecular ion peak, corresponding to the exact molecular weight of the compound (C₇H₉NO). Its presence is the primary confirmation of the compound's identity. |

| 122 | [M-H]⁺ | A very common and often intense peak resulting from the loss of the aldehydic hydrogen, forming a stable acylium cation. |

| 94 | [M-CHO]⁺ | Loss of the entire formyl group (29 Da) from the molecular ion, resulting in the 2,5-dimethylpyrrole cation. |

| 79 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical (15 Da) from the [M-CHO]⁺ fragment. |

Visualization of Key MS Fragmentation

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and assign structures to the major fragment ions.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural verification.

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. ¹H and ¹³C NMR confirm the precise connectivity of the substituted pyrrole ring, IR spectroscopy provides definitive evidence of the key N-H and C=O functional groups, and mass spectrometry validates the molecular weight and primary fragmentation patterns. By employing the systematic, causality-driven approach outlined in this guide, researchers can achieve confident and reliable characterization of this important heterocyclic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Available from: [Link]

-

PubChemLite. This compound (C7H9NO). Available from: [Link]

-

Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

-

SIELC Technologies. (2018). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Available from: [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. Available from: [Link]

-

ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

Sources

Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines a robust and well-established two-step synthetic strategy, beginning with the Paal-Knorr synthesis of the 2,5-dimethyl-1H-pyrrole precursor, followed by its regioselective formylation via the Vilsmeier-Haack reaction. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and critical process considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrrole-3-carbaldehydes

Pyrrole-based scaffolds are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The strategic introduction of a formyl group at the C3 position of the pyrrole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality allows for a multitude of subsequent reactions, including reductive amination, Wittig reactions, and condensations, making it a crucial intermediate in the synthesis of more complex molecules, such as novel antimalarial agents[1] and specialized dyes[2]. The synthetic route detailed herein is designed to be efficient, scalable, and grounded in well-understood organic chemistry principles.

Overall Synthetic Workflow

The synthesis of the target compound is efficiently achieved in a two-stage process. The first stage involves the construction of the pyrrole ring system, followed by the introduction of the aldehyde group in the second stage. This modular approach allows for the purification of the intermediate, ensuring high purity of the final product.

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses. [3] Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetonylacetone | 114.14 | 100 g | 0.88 |

| Ammonium Carbonate | 96.09 | 200 g | ~1.75 |

| Chloroform | 119.38 | 15 mL | - |

| Anhydrous Calcium Chloride | 110.98 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a wide-bore, air-cooled reflux condenser, combine 100 g (0.88 mol) of acetonylacetone and 200 g (~1.75 mol) of ammonium carbonate (in lumps).

-

Initial Heating: Heat the mixture in an oil bath set to 100°C. Continue heating until the effervescence of CO2 ceases, which typically takes 60-90 minutes. Causality: This step drives the initial condensation and cyclization. Ammonium carbonate serves as a convenient solid source of ammonia upon heating.

-

Reflux: Replace the air condenser with a water-cooled condenser and increase the bath temperature to 115°C. Gently reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Two layers will form. Separate the upper, yellow layer containing the crude pyrrole using a separatory funnel.

-

Extraction: Extract the lower aqueous layer with 15 mL of chloroform. Combine this chloroform extract with the crude pyrrole layer.

-

Drying & Isolation: Dry the combined organic phase over anhydrous calcium chloride in a tightly stoppered flask, preferably under a nitrogen atmosphere to minimize oxidation. [3]7. Purification: Transfer the dried liquid to a Claisen flask suitable for vacuum distillation. Distill the product under reduced pressure. Collect the fraction boiling at 51–53°C/8 mmHg or 78–80°C/25 mmHg. The expected yield is 68–72 g (81–86%).

Safety and Handling

-

2,5-Dimethylpyrrole: This compound is flammable and toxic if swallowed, inhaled, or in contact with skin. [4]It is also sensitive to air and light, turning red upon standing. [3]All manipulations should be performed in a well-ventilated fume hood, and the purified product should be stored under an inert atmosphere (nitrogen or argon) in a sealed, dark container at low temperature. [4][5]* Acetonylacetone: Handle with standard laboratory precautions.

-

Ammonium Carbonate: Can release ammonia gas, which is an irritant. Handle in a well-ventilated area.

Stage 2: via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds. [6][7]Pyrroles are highly activated substrates for this transformation due to the electron-donating nature of the nitrogen atom. [7][8]

Mechanistic Principles

The reaction involves two key stages. First, the Vilsmeier reagent , a chloroiminium salt, is formed in situ from the reaction of a substituted amide (typically dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl3). [7][8]This iminium ion is a moderately strong electrophile.

In the second stage, the electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution preferentially occurs at the C2 (alpha) position in unsubstituted pyrrole. However, with the C2 and C5 positions blocked by methyl groups, the substitution is directed to the C3 (beta) position. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde. [8][9]

Figure 3: Key stages of the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-pyrrole.

Detailed Experimental Protocol

This protocol is a representative procedure based on the formylation of similar N-substituted 2,5-dimethylpyrroles. [9] Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (Equiv.) | Quantity |

| Dimethylformamide (DMF) | 73.09 | 6.5 | 1.5 mL |

| Phosphoryl Chloride (POCl3) | 153.33 | 1.1 | 0.31 mL |

| 2,5-Dimethyl-1H-pyrrole | 95.14 | 1.0 | 285 mg |

| 1M Sodium Hydroxide (NaOH) | 40.00 | - | As needed |

| Ice | - | - | As needed |

Procedure:

-

Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, cool 1.5 mL of DMF in an ice bath. Add 0.31 mL (1.1 equiv.) of phosphoryl chloride (POCl3) dropwise while stirring. A pale yellow solid complex may form. Stir the mixture in the ice bath for 30 minutes. Causality: This step generates the active electrophile. Cooling is essential to control the exothermic reaction between DMF and POCl3.

-

Pyrrole Addition: Dissolve 285 mg (1.0 equiv.) of 2,5-dimethyl-1H-pyrrole in a minimal amount of DMF (~1-2 mL) and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching and Work-up: Pour the reaction mixture carefully onto a beaker of crushed ice (~50 g). This will hydrolyze the intermediate.

-

Neutralization and Precipitation: Basify the acidic aqueous solution by slowly adding 1M NaOH solution until the pH is approximately 11. Then, carefully adjust the pH back to ~6-7 with a suitable acid (e.g., dilute HCl). The product should precipitate as a solid. Causality: The iminium intermediate is hydrolyzed under these conditions. The pH adjustments are critical for ensuring complete hydrolysis and precipitating the final product, which may be soluble at very high or low pH.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield an off-white solid. A reported yield for a similar N-substituted analogue was 71%. [9]

Safety and Handling

-

Phosphoryl Chloride (POCl3): Highly corrosive and reacts violently with water. It is toxic and causes severe skin burns and eye damage. All operations must be conducted in a dry fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

-

Product (this compound): Handle with care. While specific data is limited, related pyrrole aldehydes can be skin and eye irritants. [10]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the Paal-Knorr synthesis of the pyrrole precursor followed by a Vilsmeier-Haack formylation. This pathway utilizes common reagents and well-understood reaction mechanisms, making it accessible and scalable. Careful control of reaction conditions, particularly temperature and stoichiometry, along with adherence to strict safety protocols, is paramount for achieving high yields and purity. The resulting aldehyde is a valuable intermediate, poised for further functionalization in the development of novel chemical entities.

References

- Vertex AI Search. (2015). Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.

- ResearchGate. Synthesis of N-substituted 2,5-dimethyl pyrroles in water.

- Journal of the American Chemical Society. FURTHER STUDIES ON THE KNORR-PAAL SYNTHESIS OF 2,5-DIALKYLPYRROLES.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,5-Dimethyl-1H-pyrrole.

- Sigma-Aldrich. 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde.

- MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

- Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.

- Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethylpyrrole.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Biosynth. 1-ETHYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE (CAS No. 18870-74-1) SDS.

- Organic Syntheses. 2,5-dimethylpyrrole Procedure.

- ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.

- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

- Rlavie. This compound|CAS 2199-63-5.

- ACS Publications. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes.

- LookChem. Cas 83-18-1,2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE.

- NIH. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

- Organic Syntheses. Pyrrole-2-carboxaldehyde Procedure.

- ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation.

- ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.

- Biosynth. This compound | 2199-63-5.

- World Journal of Pharmacy and Pharmaceutical Sciences. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).

- Google Patents. (2016). WO 2016/175555 A2.

- Echemi. (2023). What is 2 5 dimethylpyrrole synthesis and its benefits.

- Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.

- Benchchem. Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

- ResearchGate. (2025). (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole.

- Organic Chemistry Portal. Pyrrole synthesis.

- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

Sources

- 1. lookchem.com [lookchem.com]

- 2. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]

- 10. fishersci.com [fishersci.com]

The Strategic Importance of the Pyrrole-3-carbaldehyde Scaffold

An In-depth Technical Guide to the Synthesis and Application of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde Structural Analogues

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of pyrrole-based scaffolds. We will delve into the synthetic nuances, structure-activity relationships (SAR), and therapeutic potential of structural analogues derived from this compound. Our focus is on providing not just procedural steps, but the underlying strategic rationale to empower innovative molecular design and discovery.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its aromatic nature and rich electron density make it a versatile template for creating diverse molecular architectures. The this compound core, specifically, offers a unique combination of features:

-

Defined Substitution: The methyl groups at the C2 and C5 positions block the highly reactive α-positions, directing further electrophilic substitution to the β-positions (C3 and C4). This inherent regioselectivity is a cornerstone of synthetic strategy.

-

Reactive Aldehyde Handle: The carbaldehyde group at the C3 position is a chemically versatile functional group. It serves as a key synthetic handle for elaboration into a vast array of derivatives, including Schiff bases, carboxylic acids, and more complex heterocyclic systems.[1][3]

-

Tunable N1 Position: The nitrogen atom of the pyrrole ring provides a critical point for modification, allowing for the introduction of various substituents to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as to explore specific interactions with biological targets.[3][4]

These features have enabled the development of pyrrole derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] This guide will explore the methodologies to harness this potential.

Core Synthetic Strategies: From Precursor to Scaffold

The efficient construction of this compound analogues relies on a two-stage strategic approach: first, the synthesis of the N-substituted 2,5-dimethylpyrrole core, followed by the regioselective introduction of the carbaldehyde group.

Stage 1: Synthesis of the 2,5-Dimethylpyrrole Core

The most robust and widely adopted method for constructing the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis .

Causality Behind the Method: The Paal-Knorr reaction is a cyclocondensation reaction between a 1,4-dicarbonyl compound (in this case, hexane-2,5-dione) and a primary amine. Its efficacy stems from the formation of a stable, five-membered aromatic ring, which provides a strong thermodynamic driving force for the reaction. It is highly efficient for generating N-substituted pyrroles.[7] Water has been shown to be an effective and environmentally benign medium for this reaction.[7]

Workflow for Paal-Knorr Pyrrole Synthesis

Caption: High-level workflow for Paal-Knorr synthesis.

Stage 2: Regioselective Formylation via Vilsmeier-Haack Reaction

With the N-substituted 2,5-dimethylpyrrole in hand, the next critical step is the introduction of the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the premier method for this transformation.[8][9]

Expertise in Action - Overcoming Regioselectivity Challenges: While the Vilsmeier-Haack reaction is a powerful formylation tool, it typically favors the electronically richer α-position (C2 or C5) in unsubstituted pyrroles.[10] However, in our scaffold, these positions are already occupied by methyl groups. This steric hindrance effectively blocks the electrophile from attacking the α-positions, thereby directing formylation to the desired β-position (C3).[11] This is a classic example of using steric control to achieve high regioselectivity in aromatic substitution.

The reaction proceeds by forming a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent, in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10]

Simplified Vilsmeier-Haack Mechanism

Caption: Key steps of the Vilsmeier-Haack formylation.

Key Structural Analogue Classes and Biological Activities

The true power of the this compound scaffold lies in its potential for diversification. Modifications can be systematically introduced at the N1-position, the C4-position, and by derivatizing the C3-aldehyde.

N1-Substituted Analogues

The substituent on the pyrrole nitrogen plays a pivotal role in defining the biological activity profile.

-

N-Aryl/Heteroaryl Analogues: Introducing aromatic or heteroaromatic rings at the N1 position has been a fruitful strategy. For example, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde and its derivatives have been investigated for potential antimicrobial and antifungal properties.[4] The phenyl group can be further substituted to fine-tune electronic and steric properties. Analogues like 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde introduce a basic nitrogen, which can alter solubility and allow for salt formation.

-

N-Alkyl Analogues: Simple alkyl chains, such as in 2,5-dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, are used to modulate lipophilicity.[3] These compounds can serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

C3-Carbaldehyde Derivatives

The aldehyde group is a gateway to a multitude of functional groups, significantly expanding the chemical space.

-

Schiff Bases (Imines): Condensation of the aldehyde with primary amines or hydrazides readily forms Schiff bases. This has been a key strategy in developing novel compounds with antibacterial, antifungal, and anthelmintic activities.[1]

-

Carboxylic Acids: Oxidation of the aldehyde to a carboxylic acid introduces a new functional group capable of forming ionic interactions and hydrogen bonds. Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown promise as anticancer agents, with molecular docking studies suggesting they interact with the VEGFR-2 active site.[5]

Summary of Biological Data

The following table summarizes representative biological activities of various structural analogues.

| Analogue Class/Derivative | Biological Activity Investigated | Key Findings | Reference(s) |

| N-Phenyl Substituted | Antimicrobial, Antifungal | May modulate biological responses through interaction with specific enzymes or receptors. | [4] |

| Schiff Base Derivatives (from C3-aldehyde) | Antibacterial, Antifungal | Certain substituted benzylidene derivatives showed potent activity against B. subtilis, S. aureus, C. albicans, and A. niger. | [1] |

| Pyrazoline-conjugated C3-Carboxylic Acids and Amides | Anticancer, Antimicrobial | Showed significant growth inhibition (50-108%) against various NCI-60 cancer cell lines; docked favorably into VEGFR-2. | [5] |

| General Pyrrole-2,5-dione Derivatives | Anticancer, Anti-inflammatory | Derivatives can induce apoptosis and cell cycle arrest; some act as COX-2 inhibitors. | [6] |

Self-Validating Experimental Protocols

The following protocols are provided with sufficient detail to ensure reproducibility and serve as a self-validating system for core synthetic transformations.

Protocol: Synthesis of 1-Phenyl-2,5-dimethyl-1H-pyrrole

-

Objective: To synthesize the N-substituted pyrrole core via Paal-Knorr condensation.

-

Materials:

-

Hexane-2,5-dione (11.4 g, 0.1 mol)

-

Aniline (9.3 g, 0.1 mol)

-

Ethanol (100 mL)

-

Glacial Acetic Acid (catalyst, 1 mL)

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexane-2,5-dione, aniline, and ethanol.

-

Stir the mixture to ensure homogeneity. Add the glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water (2 x 50 mL).

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-phenyl-2,5-dimethyl-1H-pyrrole.

-

Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

-

Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-2,5-dimethyl-1H-pyrrole

-

Objective: To regioselectively introduce a carbaldehyde group at the C3 position.

-

Materials:

-

1-Phenyl-2,5-dimethyl-1H-pyrrole (8.55 g, 0.05 mol)

-

N,N-Dimethylformamide (DMF) (30 mL)

-

Phosphorus oxychloride (POCl₃) (5.5 mL, 0.06 mol)

-

1,2-Dichloroethane (DCE) (optional solvent, 50 mL)

-

Sodium Acetate solution (3 M)

-

Ice bath

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (or a solution of the pyrrole in DCE and DMF) in an ice bath to 0-5 °C.

-

Add POCl₃ dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes.

-

Add a solution of 1-phenyl-2,5-dimethyl-1H-pyrrole in DMF or DCE dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor progress by TLC.

-

Cool the reaction mixture back down in an ice bath.

-

Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of crushed ice and sodium acetate solution. This hydrolysis step is crucial and exothermic.

-

Stir the resulting mixture for 1 hour. The product should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde by recrystallization (e.g., from ethanol) or column chromatography.

-

Confirm the structure and purity via spectroscopic methods. The appearance of a proton signal around 9.5-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

-

Future Perspectives and Conclusion

The this compound scaffold is a proven and highly adaptable platform for the discovery of new chemical entities. Its synthetic accessibility and the chemical versatility of the C3-aldehyde handle ensure its continued relevance in medicinal chemistry.

Future research should focus on:

-

Expanding Diversity: Employing multicomponent reactions to rapidly generate libraries of complex analogues from the core aldehyde.[4]

-

In Silico Guided Design: Using computational tools, such as molecular docking and pharmacokinetic prediction, to design analogues with improved potency and drug-like properties.[5]

-

Exploring New Biological Targets: Screening existing and novel analogues against a broader range of biological targets to uncover new therapeutic applications.

This guide has provided a framework for the rational design, synthesis, and evaluation of this compound analogues. By understanding the causality behind synthetic choices and leveraging the scaffold's inherent properties, researchers are well-equipped to advance the discovery of next-generation therapeutics.

References

- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde - Smolecule. (URL: )

- 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde - Chem-Impex. (URL: )

- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded - Who we serve. (URL: )

- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: )

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: )

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )

- Vilsmeier-Haack Reaction - Chemistry Steps. (URL: )

- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde - Pipzine Chemicals. (URL: )

- 2,5-dimethylpyrrole - Organic Syntheses Procedure. (URL: )

- This compound|CAS 2199-63-5 - Heterocyclic Compound-Custom Synthesis-Rlavie. (URL: )

- (PDF) Reactions of 2,5-di(2-thienyl)

- Synthesis, characterization and biological activity of novel pyrrole compounds. (URL: )

- Synthesis and biological evaluation of some novel pyrrole deriv

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv

- Biological activity of novel pyrrole-2,5-dione deriv

- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchG

- 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde - PubChem. (URL: )

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde - Sigma-Aldrich. (URL: )

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | 83-18-1 [smolecule.com]

- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Biological Activity of Substituted Pyrroles: From Core Scaffold to Clinical Candidate

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow for extensive substitution, giving rise to a vast chemical space of derivatives with a wide spectrum of biological activities.[2] These compounds are integral to numerous natural products, including heme, chlorophyll, and vitamin B12, and form the core of many blockbuster synthetic drugs.[3][4] This guide provides an in-depth analysis of the significant biological activities of substituted pyrroles—anticancer, antimicrobial, anti-inflammatory, and neuroprotective—synthesizing technical data with field-proven insights. We will explore the causality behind structure-activity relationships (SAR), detail self-validating experimental protocols for activity assessment, and present key data in a comparative format to empower researchers, scientists, and drug development professionals in this dynamic field.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is more than a simple building block; its π-excessive nature makes it highly reactive towards electrophiles and capable of participating in crucial hydrogen bonding interactions, a key feature for binding to biological targets like enzymes and receptors.[5][6] This inherent reactivity, combined with the ability to substitute at multiple positions, has made the pyrrole scaffold a "privileged structure" in drug discovery. The journey from a novel substituted pyrrole to a viable drug candidate follows a rigorous, multi-stage workflow.

Caption: General workflow for discovery of novel pyrrole-based agents.

Anticancer Activity of Substituted Pyrroles

Pyrrole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[7][8] Their mechanisms of action are diverse and often depend on the specific substitution pattern around the core ring.

2.1. Key Mechanisms of Action

-

Kinase Inhibition: Many pyrrole-containing compounds act as competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[9] The drug Sunitinib, which features a pyrrole core, is a prime example of a multi-kinase inhibitor used in the clinic.[10]

-

Microtubule Polymerization Inhibition: Certain pyrrole derivatives disrupt the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] This mechanism is a validated strategy for cancer chemotherapy.

-

Induction of Apoptosis: Substituted pyrroles can trigger programmed cell death by modulating the expression of key regulatory proteins like those in the Bcl-2 family or by causing cell cycle arrest.[7][11]

2.2. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrrole derivatives is highly sensitive to their substitution. For instance, studies on pyrrolo[2,3-d]pyrimidines have shown that introducing a urea moiety can significantly enhance cytotoxic activity against lung cancer cells (A549).[12] Similarly, the placement of dimethoxy phenyl groups has been shown to yield compounds with potent, single-digit micromolar or even sub-micromolar IC₅₀ values against a range of cancer cell lines.[1]

Caption: Inhibition of kinase signaling by a substituted pyrrole.

2.3. Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative substituted pyrroles against various human cancer cell lines.

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |

| Pyrrolo[2,3-d]pyrimidine (1a) | Urea moiety at position 2 | A549 (Lung) | IC₅₀ | 0.35 µM | [12] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast) | IC₅₀ | 2.4 µM | [1] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung) | IC₅₀ | 3.49 µM | [1] |

| Cpd 21 | 3,4-dimethoxy phenyl at 4th position | HepG2 (Liver) | IC₅₀ | 0.5 - 0.9 µM | [1] |

| MI-1 | Chloro-1-(4-chlorobenzyl)-4-... | MG-63 (Osteosarcoma) | - | Induces G0/G1 arrest | [9][11] |

2.4. Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a robust, high-throughput method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] Substituted pyrroles have demonstrated significant potential as both antibacterial and antifungal agents.[13][14]

3.1. Mechanisms and SAR

The antimicrobial efficacy of pyrroles is closely tied to their substitution patterns. For example, in pyrrole sulfonamide scaffolds, meta-substituted derivatives show stronger antibacterial activity, likely through selective inhibition of microbial carbonic anhydrases, while para-substituted versions exhibit superior antifungal and antibiofilm potential.[15] Some fused pyrrole systems have been shown to interact with DNA, which may contribute to their mode of action.[13] The presence of specific functional groups can drastically alter the spectrum of activity, with some compounds showing potent effects against Gram-positive bacteria like Staphylococcus aureus and others against fungi like Candida albicans.[14][16]

3.2. Quantitative Antimicrobial Data

| Compound Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Reference |

| Pyrrole benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) | S. aureus | MIC | 3.12-12.5 µg/mL | [10] |

| Fused Pyrrole (3c) | Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | C. albicans | Inhibition Zone | High | [13][14] |

| Fused Pyrrole (5c) | Triazino[4,3-c]pyrrolo[3,2-e]pyrimidine | E. coli (Gram-negative) | Inhibition Zone | High | [13][14] |

| 1,2,3,4-tetrasubstituted pyrrole (Cpd 4) | N-(4-methylphenyl) | S. aureus | Inhibition Zone | 30 mm | [16] |

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the target microorganism to the logarithmic growth phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for most bacteria) or as required for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

-

Anti-inflammatory Properties

Several pyrrole-containing drugs, such as Tolmetin and Ketorolac, are established nonsteroidal anti-inflammatory drugs (NSAIDs).[4][10] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

4.1. Mechanism: COX Inhibition

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[17] Many pyrrole-based NSAIDs non-selectively inhibit both isoforms, while newer research focuses on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[17] The acidic moiety (e.g., carboxylic acid) common in these drugs is crucial for binding to the active site of the COX enzyme.

Caption: Inhibition of the COX-2 signaling pathway by pyrroles.

4.2. Experimental Protocol: COX Inhibitor Screening Assay

This assay quantifies the ability of a compound to inhibit the conversion of arachidonic acid into prostaglandins by purified COX enzymes.[1]

-

Principle: The assay measures the peroxidase activity of COX. In this reaction, the intermediate PGG₂ is reduced to PGH₂, and a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, purified COX-1 or COX-2 enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (substrate).

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the test compound (substituted pyrrole) at various concentrations.

-

Enzyme Addition: Add the COX enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind.

-

Initiation of Reaction: Add the chromogenic substrate followed by arachidonic acid to initiate the reaction.

-

Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Compare these rates to a no-inhibitor control to determine the percent inhibition. Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

-

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress and neuronal cell death.[18][19] Pyrrole-based compounds have shown significant promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting activities.[18][20]

5.1. Mechanisms and Therapeutic Potential

-

Antioxidant Activity: Many pyrrole hydrazones are potent radical scavengers, capable of neutralizing reactive oxygen species (ROS) that cause cellular damage.[21] They can protect neuronal cells from oxidative stress induced by toxins like H₂O₂ and 6-hydroxydopamine (6-OHDA).[18][19]

-

Enzyme Inhibition: Certain pyrrole derivatives are selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose activity is elevated in neurodegenerative conditions and contributes to oxidative stress.[18][20] Inhibition of acetylcholinesterase (AChE) is another targeted mechanism.[19]

5.2. Quantitative Neuroprotection Data